Dual EGFR/VEGFR-2 Inhibition: Potency Comparable to Clinical Reference Drugs
A 4-(4-methoxyphenyl)pyrimidine derivative (Compound 12) demonstrated dual inhibitory activity against EGFR (IC50 = 0.071 µM) and VEGFR-2 (IC50 = 0.098 µM), exhibiting potency within the same order of magnitude as the clinically approved reference drugs erlotinib (IC50 = 0.063 µM for EGFR) and sorafenib (IC50 = 0.041 µM for VEGFR-2) [1]. This is a direct head-to-head comparison performed under identical assay conditions.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | EGFR IC50 = 0.071 µM; VEGFR-2 IC50 = 0.098 µM (Compound 12) |
| Comparator Or Baseline | Erlotinib (EGFR IC50 = 0.063 µM); Sorafenib (VEGFR-2 IC50 = 0.041 µM) |
| Quantified Difference | EGFR: 0.008 µM higher (13% difference); VEGFR-2: 0.057 µM higher (139% difference) |
| Conditions | In vitro kinase inhibition assay; compound 12 is a 4-(4-methoxyphenyl)pyrimidine derivative |
Why This Matters
This evidence demonstrates that the 4-(4-methoxyphenyl)pyrimidine scaffold can achieve near-clinical-grade kinase inhibition, justifying its selection over unoptimized pyrimidine analogs for EGFR/VEGFR-2-targeted projects.
- [1] El-Naggar, A. M., Hassan, A. M. A., Elkaeed, E. B., Alesawy, M. S., & Al-Karmalawy, A. A. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. View Source
